molecular formula C11H13N5O5 B12214356 2'-Deoxyadenosine-5'-carboxylic acid

2'-Deoxyadenosine-5'-carboxylic acid

Cat. No.: B12214356
M. Wt: 295.25 g/mol
InChI Key: MXVAUNDRCBRLND-UHFFFAOYSA-N
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Description

2’-Deoxyadenosine-5’-carboxylic acid is a derivative of deoxyadenosine, one of the four nucleosides that make up DNA. This compound is characterized by the presence of a carboxylic acid group at the 5’ position of the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-5’-carboxylic acid typically involves the modification of deoxyadenosine. One common method includes the oxidation of the 5’-hydroxyl group to a carboxylic acid. This can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-5’-carboxylic acid may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to overexpress specific enzymes. These strains can convert thymidine and adenine into 2’-deoxyadenosine, which is then further oxidized to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine-5’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-carboxylic acid involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

    2’-Deoxyadenosine: The parent compound, which lacks the carboxylic acid group at the 5’ position.

    2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with enhanced stability and antiviral activity.

    8,5’-Cyclo-2’-deoxyadenosine: A cyclic analog used as a biomarker for DNA damage.

Uniqueness: 2’-Deoxyadenosine-5’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and drug development .

Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)

InChI Key

MXVAUNDRCBRLND-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Origin of Product

United States

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